

# Technical Support Center: AM103 Indoor Ambience Sensor

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Compound of Interest				
Compound Name:	AM103			
Cat. No.:	B560630	Get Quote		

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and facilities management professionals utilizing the **AM103** indoor ambience sensor. The following information addresses potential stability and performance issues that may arise during long-term storage and deployment.

## Frequently Asked Questions (FAQs)

Q1: What is the expected battery life of the **AM103** sensor during continuous operation and long-term storage?

A1: The battery life of the **AM103** sensor is dependent on the reporting interval and network conditions. Under typical conditions (10-minute reporting interval), the two 2700 mAh ER14505 Li-SOCI2 batteries can last approximately 3 to 4.5 years.[1][2] For long-term storage, it is recommended to remove the batteries to prevent potential leakage and damage to the device. [3][4]

Q2: What are the optimal environmental conditions for long-term storage of the **AM103** sensor?

A2: For long-term storage, the **AM103** sensor should be kept in a clean, dry, and temperature-controlled environment. The device's operating temperature range is -20°C to +60°C, but the E-lnk screen operates between 0°C and 40°C.[1][2] To ensure the longevity of the components, it is best to store the device within the E-lnk screen's operating temperature range and in a non-condensing humidity environment (0% to 95% RH).[1]



Q3: Can the AM103 sensor lose calibration during long-term storage?

A3: While the **AM103** is a stable sensor, extended periods of inactivity can potentially lead to minor calibration drift, particularly for the CO2 sensor. It is recommended to perform a calibration check before deploying a sensor that has been in storage for an extended period. The device supports manual and auto-background calibration for the CO2 sensor.[5]

Q4: What are the potential degradation issues for the **AM103** sensor's housing and components during long-term storage?

A4: The **AM103** has an IP30 ingress protection rating, meaning it is protected from tools and wires greater than 2.5 millimeters, but not from liquids.[1] Long-term storage in environments with high humidity or exposure to corrosive atmospheres could potentially degrade the housing and internal electronic components. It is crucial to store the device in its original packaging in a controlled environment.

## **Troubleshooting Guides**

Issue: The AM103 sensor does not power on after long-term storage.

Possible Causes and Solutions:

- Depleted or Disconnected Batteries: The batteries may have been depleted during storage or were removed for safety.
  - Solution: Replace the two ER14505 Li-SOCI2 batteries with new ones. Ensure they are inserted with the correct polarity.
- Corroded Battery Contacts: If the batteries were left in during long-term storage, they may
  have leaked and caused corrosion on the battery contacts.
  - Solution: Carefully clean the battery contacts with a cotton swab lightly moistened with isopropyl alcohol. Ensure the contacts are dry before inserting new batteries.

Issue: The sensor readings (Temperature, Humidity, CO2) appear inaccurate after deployment from storage.

Possible Causes and Solutions:



- Sensor Acclimatization: The sensor needs time to acclimate to the new environment after being in storage.
  - Solution: Allow the sensor to remain in the deployment environment for at least 30 minutes to an hour to ensure its readings stabilize.
- CO2 Sensor Calibration Drift: The NDIR CO2 sensor may require recalibration after a long period of inactivity.[2]
  - Solution: Perform a CO2 calibration. You can use the manual calibration method by placing the device in a well-ventilated outdoor environment for over 10 minutes and initiating the calibration via the ToolBox App.[5]

Issue: The E-Ink screen is not displaying information correctly or is frozen.

Possible Causes and Solutions:

- Extreme Temperatures: The E-Ink screen has a narrower operating temperature range (0°C to 40°C) than the rest of the device.[1][6]
  - Solution: Ensure the device is operating within the specified temperature range for the screen. If the device was stored in a cold environment, allow it to warm up to room temperature.
- Low Battery: The screen may not update correctly if the battery power is critically low.
  - Solution: Replace the batteries.

## **Data and Specifications**

Table 1: **AM103** Environmental and Power Specifications



Parameter	Value	Source
Operating Temperature	-20°C to +60°C	[1]
E-Ink Screen Operating Temperature	0°C to 40°C	[1][6]
Relative Humidity	0% to 95% (non-condensing)	[1]
Power Supply	2 × 2700 mAh ER14505 Li- SOCI2 Batteries	[1][2]
Battery Life (10 min interval)	Approximately 3 Years	[1]
Ingress Protection	IP30	[1]

Table 2: AM103 Sensor Specifications

Sensor	Range	Accuracy	Resolution
Temperature	-20°C to +70°C	±0.3°C (0°C to 70°C), ±0.6°C (-20°C to 0°C)	0.1°C
Humidity	0% to 100% RH	±3% (10% to 90% RH), ±5% (below 10% & above 90% RH)	0.5% RH
Carbon Dioxide (CO2)	400 to 5000 ppm	±(30 ppm + 3% of reading)	1 ppm

#### Source:[1]

## **Experimental Protocols**

Protocol for Long-Term Storage of AM103 Sensor

- Power Down and Battery Removal:
  - Turn off the device using the power button.



- Open the battery compartment and remove the two ER14505 Li-SOCI2 batteries to prevent leakage and preserve battery life.[3][4]
- Cleaning and Inspection:
  - Clean the exterior of the sensor with a soft, dry cloth. Do not use detergents or solvents.[3]
     [4]
  - Inspect the device for any physical damage.
- Packaging:
  - Place the sensor and its batteries (stored separately) in its original packaging if available.
  - If the original packaging is not available, use an anti-static bag and a sturdy box with adequate padding to prevent physical damage.
- Storage Environment:
  - Store the packaged sensor in a climate-controlled environment that adheres to the recommended storage conditions (0°C to 40°C and 0% to 95% non-condensing humidity).
  - Avoid locations with direct sunlight, extreme temperature fluctuations, or exposure to dust and moisture.[3]

Protocol for Re-deployment of AM103 Sensor from Long-Term Storage

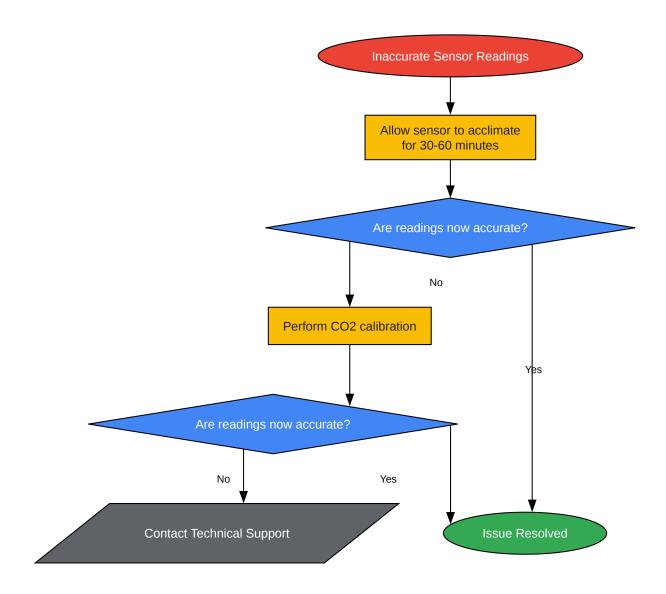
- Visual Inspection:
  - Inspect the sensor for any signs of damage that may have occurred during storage.
  - Check the battery contacts for any signs of corrosion.
- Battery Installation and Power-Up:
  - Install two new ER14505 Li-SOCI2 batteries, ensuring correct polarity.
  - Power on the device.



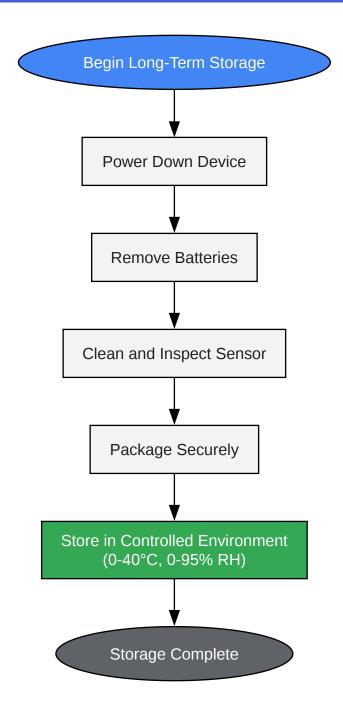
- NFC Configuration Check:
  - Use a mobile device with the Milesight ToolBox app to read the sensor's configuration via NFC.
  - Verify that the LoRaWAN® settings and other parameters are correct.
- · Sensor Acclimatization and Calibration:
  - Place the sensor in the intended deployment area and allow it to acclimate for at least 30-60 minutes.
  - For the CO2 sensor, perform a manual calibration by placing it in a fresh outdoor air environment for at least 10 minutes and using the calibration function in the ToolBox app.
     [5]
- Network Connection and Data Verification:
  - Ensure the sensor successfully joins the LoRaWAN® network.
  - Monitor the initial data transmissions to confirm that all sensors are reporting accurately.

#### **Visualizations**









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